methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate
CAS No.: 1040644-15-2
Cat. No.: VC11970254
Molecular Formula: C22H25N3O4S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
![methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxylate - 1040644-15-2](/images/structure/VC11970254.png)
Specification
CAS No. | 1040644-15-2 |
---|---|
Molecular Formula | C22H25N3O4S |
Molecular Weight | 427.5 g/mol |
IUPAC Name | methyl 1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxylate |
Standard InChI | InChI=1S/C22H25N3O4S/c1-28-18-6-3-15(4-7-18)19-13-25-17(14-30-22(25)23-19)5-8-20(26)24-11-9-16(10-12-24)21(27)29-2/h3-4,6-7,13-14,16H,5,8-12H2,1-2H3 |
Standard InChI Key | HHWOKRZHTBCNQK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)OC |
Canonical SMILES | COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)OC |
Introduction
Structural Analysis and Nomenclature
The compound features three key structural domains:
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Imidazo[2,1-b][1, thiazole core: A fused bicyclic system comprising imidazole and thiazole rings. The 6-position is substituted with a 4-methoxyphenyl group, a common pharmacophore known to enhance bioavailability and target binding .
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Propanoyl linker: A three-carbon chain at the 3-position of the imidazo-thiazole, facilitating conjugation to the piperidine moiety.
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Piperidine-4-carboxylate methyl ester: A six-membered nitrogen-containing ring with a carboxylate ester at the 4-position, which may influence solubility and metabolic stability .
IUPAC Name:
Methyl 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b] thiazol-3-yl]propanoyl}piperidine-4-carboxylate
Molecular Formula: C<sub>23</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>S
Molecular Weight: 451.53 g/mol
Synthesis and Optimization
Step | Reagents/Conditions | Yield |
---|---|---|
Imidazo-thiazole formation | 4-Methoxyphenylglyoxal, 2-aminothiazole, H<sub>2</sub>SO<sub>4</sub>, reflux, 6 h | 75–85% |
Propanoyl addition | Propionyl chloride, AlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → rt | 60–70% |
Piperidine coupling | Methyl piperidine-4-carboxylate, TBTU, DIPEA, DMF, 24 h | 50–65% |
Physicochemical Properties
Predicted properties derived from structurally related compounds (e.g., E626-0626, E626-0669) :
Property | Value |
---|---|
logP (Partition coefficient) | 3.8–4.2 |
Hydrogen bond donors | 1 |
Hydrogen bond acceptors | 6 |
Polar surface area | 85–95 Ų |
Solubility (Water) | Poor (logSw = -3.4 to -4.0) |
The methoxy and ester groups enhance lipophilicity, while the piperidine nitrogen may improve aqueous solubility at physiological pH .
Challenges and Future Directions
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Synthetic Scalability: Low yields in piperidine coupling steps (50–65%) necessitate optimization .
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Target Validation: Specific molecular targets (e.g., kinases, GPCRs) remain unconfirmed for this compound.
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Toxicity Profiling: Acute toxicity studies in MRC-5 fibroblasts suggest a safety window (>128 μM) , but in vivo data are lacking.
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